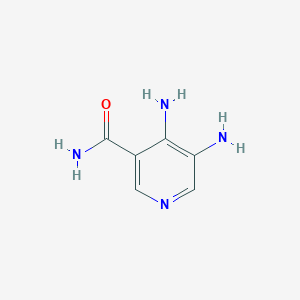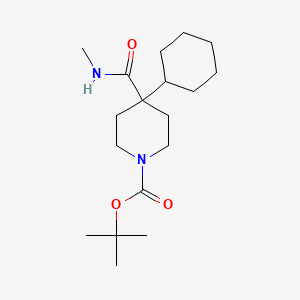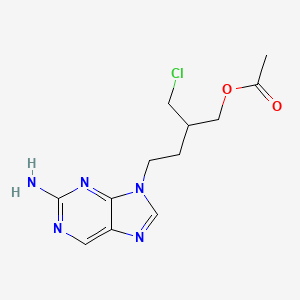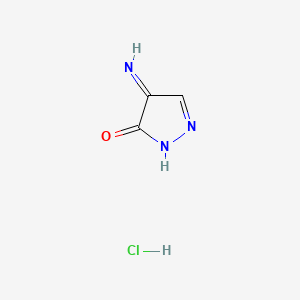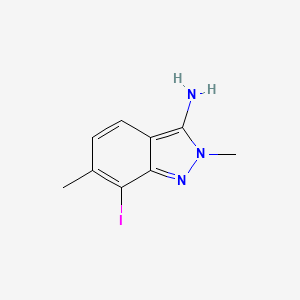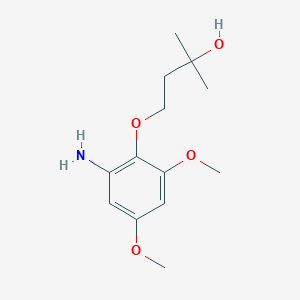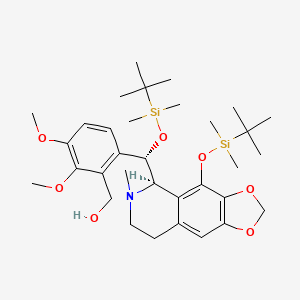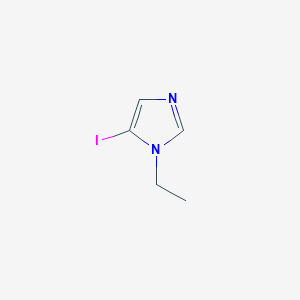
1-Ethyl-5-iodo-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and solvent-free reactions are explored to meet these demands .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-ethyl-5-azido-1h-imidazole, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-5-iodo-1h-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-iodo-1h-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
Comparación Con Compuestos Similares
1-Ethyl-1h-imidazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-1h-imidazole: Lacks the ethyl group, affecting its chemical properties and biological activity.
1-Methyl-5-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-iodo-1h-imidazole is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical and biological properties. The presence of iodine enhances its reactivity in substitution and coupling reactions, while the ethyl group influences its solubility and bioavailability .
Propiedades
Fórmula molecular |
C5H7IN2 |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
1-ethyl-5-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
Clave InChI |
LLVANSIXQRXBMO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


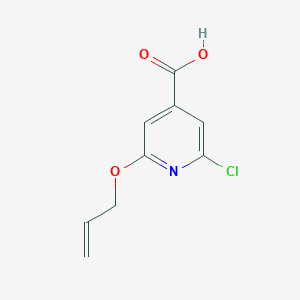
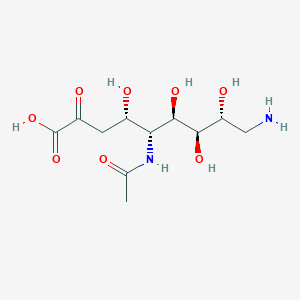

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
